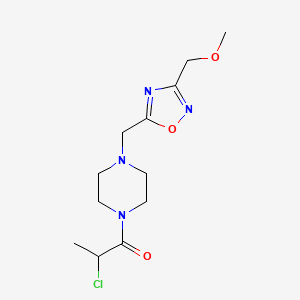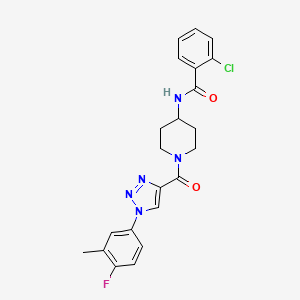
2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound featuring distinct functional groups, including a benzamide, triazole, and piperidine structure. Due to its intricate makeup, this compound is of significant interest in various scientific fields such as medicinal chemistry, organic synthesis, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically begins with the formation of the 1H-1,2,3-triazole core
The 4-fluoro-3-methylphenyl component is then introduced via substitution reactions, facilitated by appropriate halogenation and subsequent coupling.
The piperidin-4-yl group is usually incorporated through amide bond formation, using standard peptide coupling reagents like EDCI/HOBt under mild conditions to link it with the triazole moiety.
The benzamide structure is finalized via a chlorination reaction using thionyl chloride or similar reagents, followed by coupling with the intermediate formed in the previous steps.
Industrial Production Methods: Industrial methods would likely involve optimization of each reaction step to maximize yield and minimize cost. This can involve continuous flow chemistry techniques, the use of catalysts to speed up reactions, and employing green chemistry principles to reduce waste and environmental impact.
化学反应分析
Types of Reactions:
Oxidation: 2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide undergoes oxidation reactions primarily at the piperidine or the aromatic rings.
Reduction: Reduction of this compound can be targeted at the nitro groups or the aromatic system, often utilizing reagents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide and fluorophenyl groups, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidizing agents such as KMnO₄ or H₂O₂
Reducing agents like NaBH₄ or Pd/C
Substitution reactions facilitated by halogens, acid chlorides, or organometallic reagents
Major Products:
Depending on the nature of the reaction, products may range from partially oxidized aromatic derivatives to fully reduced piperidine systems.
科学研究应用
Chemistry:
Used as a building block in the synthesis of more complex organic compounds, including potential drug candidates.
Serves as a molecular probe in studying reaction mechanisms.
Biology:
Investigated for its biological activity, including potential roles as enzyme inhibitors or receptor modulators.
Useful in structure-activity relationship (SAR) studies to understand the impact of structural modifications on biological activity.
Medicine:
Explored for its therapeutic potential in treating diseases, potentially including inflammation, cancer, and neurological disorders.
Studied for its pharmacokinetics and pharmacodynamics properties to develop as a drug candidate.
Industry:
Used in the manufacture of fine chemicals and intermediates.
作用机制
The compound exerts its effects through its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is often implicated in binding interactions, while the piperidine and benzamide components modulate the compound's overall activity and selectivity.
It may inhibit or activate pathways related to its biological target, influencing cell signaling, metabolic pathways, or gene expression, which result in observed pharmacological effects.
相似化合物的比较
2-chloro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
2-chloro-N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Uniqueness:
The presence of both a fluoro and a methyl group on the phenyl ring introduces unique steric and electronic properties that influence the compound's reactivity and interaction with biological targets.
This specific substitution pattern may result in distinct biological activities, making it a valuable candidate for drug discovery and development.
属性
IUPAC Name |
2-chloro-N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5O2/c1-14-12-16(6-7-19(14)24)29-13-20(26-27-29)22(31)28-10-8-15(9-11-28)25-21(30)17-4-2-3-5-18(17)23/h2-7,12-13,15H,8-11H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASQYVAJPHQSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2645918.png)
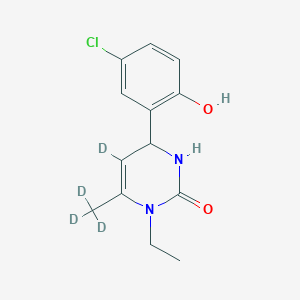
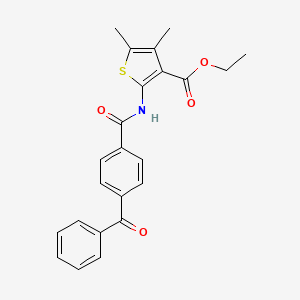
![Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2645924.png)
![N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide](/img/structure/B2645926.png)
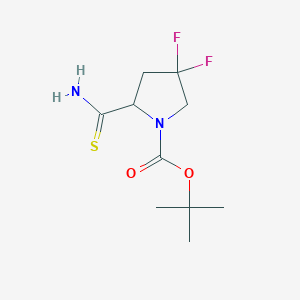
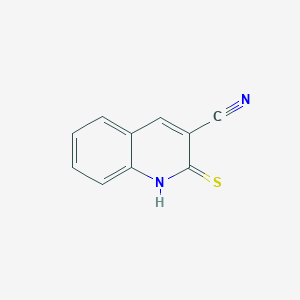
![(2E)-3-(2-chlorophenyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]prop-2-enamide](/img/structure/B2645930.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2645932.png)
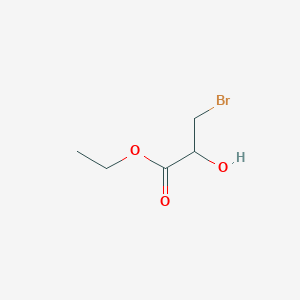
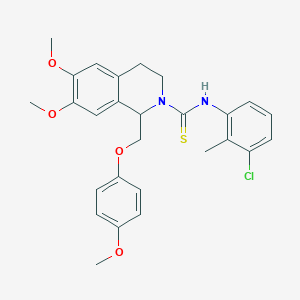
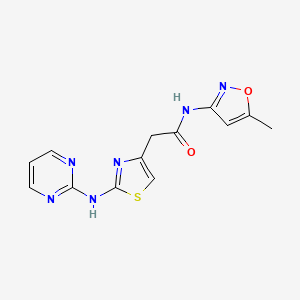
![5-(3-(4-(2,4-dimethylbenzyl)piperazin-1-yl)-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2645939.png)
